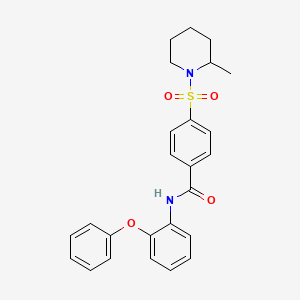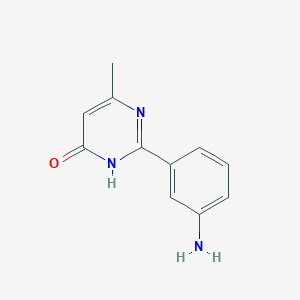
2-(3-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for “2-(3-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one” are not available, similar compounds are often synthesized through various organic reactions, including condensation reactions . For example, a Schiff base ligand has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . These studies often involve the calculation of wavenumbers, which can be supported by experimental analysis of the vibrational modes of the compound .科学的研究の応用
Dual Enzyme Inhibitors
Research has shown that derivatives similar to 2-(3-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one can act as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the nucleotide biosynthesis pathway. This makes them candidates for antitumor agents. For example, specific analogues demonstrate significant inhibitory activity against both human TS and DHFR, indicating their potential in cancer therapy due to their ability to halt cancer cell proliferation (Gangjee et al., 2008).
Catalysis and Synthesis
These compounds have been used in catalysis, particularly in the Biginelli reaction, which is a one-pot synthesis method for creating dihydropyrimidinones under various conditions. For instance, ionic liquids have been employed as catalysts in solvent-free conditions to synthesize 3,4-dihydropyrimidin-2(1H)-ones, showcasing the versatility and eco-friendly aspects of these reactions (Peng & Deng, 2001).
Development of Supramolecular Assemblies
The dihydropyrimidine functionality has been explored for creating novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies are significant in the field of materials science and nanotechnology, demonstrating the structural versatility of dihydropyrimidinones in forming complex networks with potential applications in molecular recognition and sensing (Fonari et al., 2004).
Antimicrobial and Anti-inflammatory Agents
Derivatives of this compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. Some compounds in this category have shown promising activity against various bacterial and fungal strains, as well as anti-inflammatory effects, highlighting their potential in medicinal chemistry (Aggarwal et al., 2014).
Antihypertensive Activity
Furthermore, some dihydropyrimidine derivatives have been tested for their antihypertensive activity, showing that these compounds can have significant effects on blood pressure regulation. This opens up another avenue of research for the development of novel antihypertensive drugs (Rana et al., 2004).
作用機序
Target of Action
Compounds with similar structures have been known to interact with various targets, such as enzymes and receptors, influencing their function and leading to various biological effects .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in downstream effects.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
Based on its structural similarity to other compounds, it may have various effects at the molecular and cellular level, such as altering protein function, influencing signal transduction pathways, or affecting cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
特性
IUPAC Name |
2-(3-aminophenyl)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-5-10(15)14-11(13-7)8-3-2-4-9(12)6-8/h2-6H,12H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEFNZSJNQANEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118787-36-2 |
Source


|
| Record name | 2-(3-aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
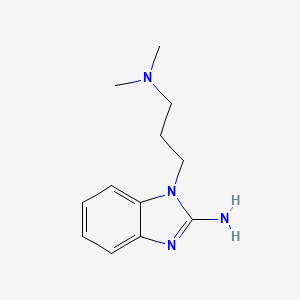
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2906956.png)
![N-Methyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2906957.png)
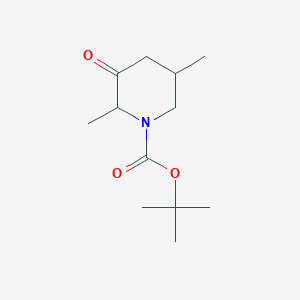
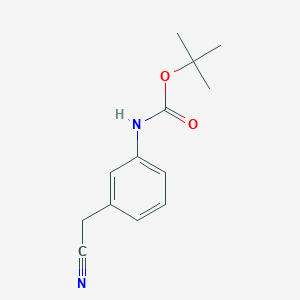
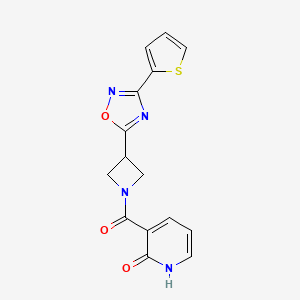
![2-{[(4-chlorophenyl)methylene]amino}-1-(2,4-dichlorobenzyl)-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2906961.png)
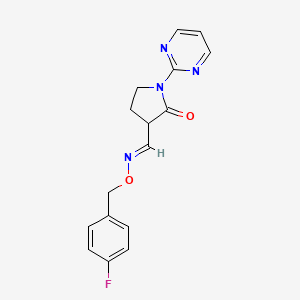
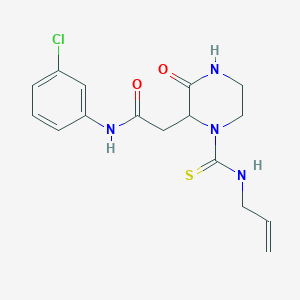
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2906969.png)

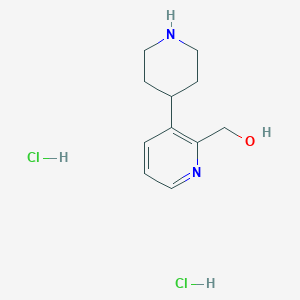
![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfinylacetic acid (4-chlorophenyl) ester](/img/structure/B2906973.png)
